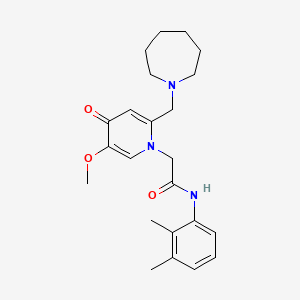

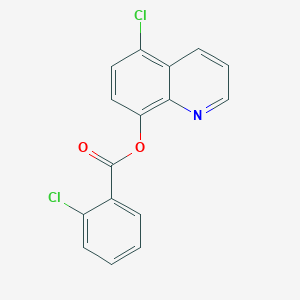

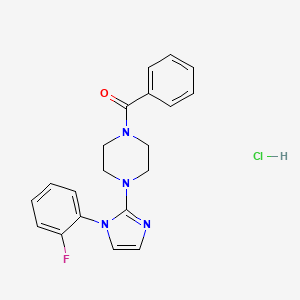

![molecular formula C22H21ClN4O2S B2763902 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 331841-49-7](/img/structure/B2763902.png)

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-154,526 or NBI-30775 and is a potent and selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). In

Wirkmechanismus

The mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is through its antagonism of the CRF1 receptor. CRF1 is a G protein-coupled receptor that is activated by the stress hormone corticotropin-releasing factor (CRF). Activation of CRF1 is associated with the release of stress hormones such as cortisol and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the effects of CRF1 activation, CP-154,526 may reduce the release of stress hormones and the activation of the HPA axis.

Biochemical and Physiological Effects:

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been shown to have several biochemical and physiological effects. In animal models, CP-154,526 has been shown to reduce anxiety-like behavior, depression-like behavior, and stress-induced corticosterone release. CP-154,526 has also been shown to block the effects of stress on hippocampal neurogenesis, suggesting that it may have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione for lab experiments is its potency and selectivity for the CRF1 receptor. This allows for more precise manipulation of the CRF1 pathway in animal models. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the potential therapeutic applications of CP-154,526 for anxiety and depression. Another area of research is the role of CRF1 in addiction and substance abuse, as CP-154,526 has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to better understand the neuroprotective effects of CP-154,526 and its potential applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Conclusion:

In conclusion, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that has been widely studied for its potential applications in scientific research. Its potency and selectivity for the CRF1 receptor make it a valuable tool for studying the role of CRF1 in stress-related disorders, addiction, and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of CP-154,526 and its mechanisms of action.

Synthesemethoden

The synthesis method of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a complex process that involves several steps. The first step is the synthesis of 2,6-dioxopurine, which is achieved by reacting 2,6-dichloropurine with sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO). The second step involves the protection of the purine nitrogen atoms by reacting 2,6-dioxopurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The third step is the reaction of the protected 2,6-dioxopurine with 3-phenylpropylthiol in the presence of a catalyst such as copper iodide to yield the desired product, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione.

Wissenschaftliche Forschungsanwendungen

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been widely studied for its potential applications in scientific research. One of the main areas of research is the role of CRF1 in stress-related disorders such as anxiety and depression. CP-154,526 has been shown to block the effects of CRF1 activation in animal models of anxiety and depression, suggesting that it may have therapeutic potential for these disorders.

Eigenschaften

CAS-Nummer |

331841-49-7 |

|---|---|

Produktname |

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |

Molekularformel |

C22H21ClN4O2S |

Molekulargewicht |

440.95 |

IUPAC-Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |

InChI |

InChI=1S/C22H21ClN4O2S/c1-26-19-18(20(28)25-21(26)29)27(14-16-11-5-6-12-17(16)23)22(24-19)30-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,25,28,29) |

InChI-Schlüssel |

ASOVLOAMRLAHTH-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)

![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)

![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)